Igmesine hydrochloride

Catalog No.
S530442
CAS No.
130152-35-1
M.F
C23H30ClN
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Igmesine hydrochloride

CAS Number

130152-35-1

Product Name

Igmesine hydrochloride

IUPAC Name

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride

Molecular Formula

C23H30ClN

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+;

InChI Key

SCHQQPAJNUHKSV-RSGUCCNWSA-N

SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl

Synonyms

(+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl]-benzenemethanamine Hydrochloride; CI 1019; Igmesine Hydrochloride; JO 1784

Canonical SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl

Isomeric SMILES

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl

Sigma-1 Receptor Ligand

Igmesine hydrochloride acts as a selective ligand for the sigma-1 receptor (σ1R) with high affinity (KD = 19.1 nM) and minimal activity at the sigma-2 receptor (σ2R) (IC50 > 1000 nM) []. Sigma-1 receptors are widely expressed in the central nervous system and play a role in various cellular processes, including memory, learning, and neuroprotection [].

Neuroprotective Effects

Studies suggest that Igmesine hydrochloride exhibits neuroprotective properties. In animal models of stroke, it has been shown to reduce neuronal death and improve functional recovery []. Additionally, it demonstrates the potential to protect neurons from damage caused by various neurotoxins [].

Antidepressant Effects

Igmesine hydrochloride has been investigated for its potential as an antidepressant. Studies suggest that it may act through various mechanisms, including modulating monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) and inhibiting NMDA receptor activity [].

Igmesine hydrochloride, also known as JO-1784, is a selective sigma-1 receptor ligand with the chemical formula C23H30ClN and a molecular weight of 355.94 g/mol. It is recognized for its potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties. The compound is characterized by its ability to modulate sigma receptors, which are implicated in various neurobiological processes including cell survival and excitability .

Igmesine hydrochloride acts as a selective agonist for the sigma-1 receptor. Upon binding to this receptor, it triggers a cascade of cellular signaling events that are believed to be involved in its therapeutic effects. These effects include:

  • Neuroprotection: Studies suggest Igmesine hydrochloride may protect neurons from damage caused by various factors like ischemia (lack of blood flow) [].
  • Antidepressant effects: Igmesine hydrochloride may modulate neurotransmitter systems like dopamine and serotonin, which are implicated in mood regulation [].
, including:

  • Reduction Reactions: These can be conducted using common reducing agents, facilitating the transformation of functional groups within the compound.
  • Synthesis Reactions: These involve creating derivatives or analogs through various organic synthesis techniques.

The compound's stability and reactivity can vary significantly based on environmental conditions, which may lead to differential oxidation states affecting its efficacy in biological systems .

Igmesine hydrochloride exhibits notable biological activities, particularly:

  • Neuroprotection: It has demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides in models of Alzheimer's disease. This is evidenced by its ability to prevent learning and memory deficits associated with neurodegeneration .
  • Sigma Receptor Modulation: As a potent sigma-1 receptor agonist, it enhances chaperone activity, aiding in the prevention of misfolded protein accumulation linked to several neurodegenerative disorders such as amyotrophic lateral sclerosis and Parkinson's disease .
  • Antidepressant Effects: The compound has shown potential antidepressant properties, acting synergistically with other therapeutic agents to enhance efficacy .

The synthesis of Igmesine hydrochloride typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Cyclopropylmethyl Group: This is critical for achieving the desired pharmacological profile.
  • Introduction of the Ethyl and Methyl Groups: These modifications enhance receptor selectivity and biological activity.
  • Hydrochloride Salt Formation: This step increases the solubility and stability of the compound for pharmaceutical applications.

Specific synthetic pathways may vary based on desired purity and yield, with high-performance liquid chromatography often employed to ensure quality control .

Igmesine hydrochloride has several promising applications:

  • Treatment of Neurodegenerative Diseases: Its ability to protect neurons from damage makes it a candidate for therapies targeting conditions like Alzheimer's disease, Huntington's disease, and multiple sclerosis.
  • Management of Depression: Its antidepressant properties position it as a potential treatment for mood disorders.
  • Research Tool: As a sigma receptor ligand, it serves as an important tool in neuroscience research to elucidate receptor functions and mechanisms .

Igmesine hydrochloride shares structural and functional similarities with several compounds. Below are some notable comparisons:

Compound NameSigma Receptor AffinityUnique Features
HaloperidolHighAntipsychotic with broader receptor activity
DonepezilModerateAcetylcholinesterase inhibitor for Alzheimer’s
MemantineModerateNMDA receptor antagonist used for Alzheimer’s
(+)-N-allylnormetazocineHighSelective sigma receptor agonist

Uniqueness of Igmesine Hydrochloride

Igmesine hydrochloride stands out due to its high selectivity for sigma-1 receptors compared to other compounds. Its specific action on neuroprotective pathways and potential antidepressant effects differentiate it from traditional treatments, making it a novel candidate for further research in neuropharmacology .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

355.2066777 g/mol

Monoisotopic Mass

355.2066777 g/mol

Heavy Atom Count

25

UNII

JV6M14TY35

KEGG Target based Classification of Drugs

Transporters
Other transporters
Auxiliary transport proteins (TC:8.A)
SIGMAR1 [HSA:10280] [KO:K20719]

Wikipedia

Igmesine hydrochloride

Dates

Last modified: 04-14-2024

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